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Executive Summary
Distearoyl Phosphatidylglycerol (DSPG) is a synthetic, anionic phospholipid integral to the

advancement of lipid-based drug delivery systems, particularly liposomes and lipid

nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic

acid tails and a negatively charged phosphoglycerol headgroup, imparts critical

physicochemical properties such as high phase transition temperature and membrane stability.

These attributes make DSPG an excipient of choice for formulating stable, long-circulating

nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure,

physicochemical properties, its role in drug delivery, detailed experimental protocols for

formulation and characterization, and its interactions with biological systems.

Chemical Structure and Identifiers
DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the

glycerol backbone are both stearoyl groups.[1] The stereochemistry is typically specified as

1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol

headgroup confers a net negative charge under physiological pH conditions.[2]

The structure consists of:

A glycerol backbone.
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Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long,

saturated chains allow for dense packing, contributing to a high phase transition temperature

and low membrane permeability.

A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface

charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge ->

Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335",

arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption:

Relationship between DSPG's structure and its key properties.

Physicochemical Properties
The properties of DSPG are critical to its function in pharmaceutical formulations. Its high

phase transition temperature (Tm) ensures the creation of rigid, stable liposomal membranes at

physiological temperatures, reducing premature drug leakage. The anionic nature influences

biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG
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Property Value Reference(s)

IUPAC Name

[3-[2,3-

dihydroxypropoxy(hydroxy)pho

sphoryl]oxy-2-

octadecanoyloxypropyl]

octadecanoate

[1]

Synonyms

DSPG, 18:0 PG, 1,2-

Distearoyl-sn-glycero-3-

phosphoglycerol

[1][3]

Molecular Formula
C42H83O10P (Acid form),

C42H82NaO10P (Sodium salt)
[1][4][5]

Molecular Weight
~779.1 g/mol (Acid form),

~801.1 g/mol (Sodium salt)
[1][4][6]

CAS Number

200880-42-8 (sn-glycerol,

sodium salt), 4537-78-4 (DL-

glycerol)

[1][2]

Charge Anionic at physiological pH [2][7]

Phase Transition (Tm) ~55 °C [8]

Critical Micelle Conc.
Extremely low; strongly favors

bilayer formation over micelles.
N/A

Appearance White to off-white solid/powder [6]

Solubility

Soluble in chloroform/methanol

mixtures; insoluble in water

and acetone.

[4]

Applications in Drug Development
DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a

negative surface charge and enhance membrane stability.
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Anionic Liposomes: The primary application of DSPG is in the formation of anionic

liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte

system (MPS) compared to highly cationic particles, although it can still lead to protein

binding. This charge is also crucial for directing nanoparticles; for instance, anionic LNPs

have been shown to preferentially target the hepatic reticuloendothelial system.[9]

Enhanced Stability: The long, saturated C18:0 acyl chains of DSPG result in a high Tm of

approximately 55°C.[8] When formulated with other lipids like DSPC (Tm ~55°C) and

cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[10][11] This

high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[3][10]

Immunomodulation: DSPG-containing liposomes have shown significant potential in

immunotherapy. They can be used to encapsulate antigens and induce antigen-specific

regulatory T-cells (Tregs).[4][12] This approach has been successfully demonstrated in

preclinical models to vaccinate against atherosclerosis by reducing plaque formation and

inflammation.[4][12]

Gene Delivery: While cationic lipids are more common for nucleic acid delivery due to

electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being

explored as a less toxic alternative.[7] Divalent cations can be used as "bridges" to facilitate

the assembly of anionic liposome-DNA complexes.[1]

Biological Interactions of DSPG-Containing
Liposomes
When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its

interaction with blood components. The anionic surface rapidly acquires a "protein corona," a

layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the

biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as

macrophages and dendritic cells, has been elucidated.[4][12]

Protein Corona Formation: In the circulation, blood proteins adsorb to the liposome surface.
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C1q Binding: The complement component C1q specifically binds to the anionic DSPG-

liposome surface.

Scavenger Receptor Recognition: The liposome-C1q complex is then recognized and bound

by scavenger receptors (SRs) on the surface of APCs.

Cellular Uptake: This recognition event triggers the internalization (endocytosis) of the

liposome by the APC.

Antigen Processing & Presentation: Once inside the cell, the liposome is processed, and its

cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a

downstream immune response, such as the activation of regulatory T-cells.

// Nodes Lipo [label="DSPG Liposome\n(Anionic Surface)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Blood [label="Bloodstream", shape=cylinder, fillcolor="#F1F3F4",

fontcolor="#202124"]; Corona [label="Protein Corona\nFormation", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; C1q [label="C1q Complement\nProtein Binding",

shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Antigen Presenting Cell

(APC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.5]; SR

[label="Scavenger\nReceptor (SR)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124",

style="filled,dashed"]; Uptake [label="Endocytosis/\nUptake", shape=invhouse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Antigen Processing\n&

Presentation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lipo -> Blood [label="Injection"]; Blood -> Corona [label="Plasma Proteins"]; Corona -

> C1q; C1q -> SR [label="Binding"]; SR -> Uptake [label="Triggers"]; Uptake -> Processing;

// Positioning SR on the edge of APC {rank=same; SR; APC} SR -> APC [style=invis]; } dot

Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.

Experimental Protocols
Protocol: Liposome Formulation by Thin-Film Hydration
and Extrusion
This method is a standard and widely used technique for preparing unilamellar liposomes of a

defined size.[13][14]
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Methodology:

Lipid Preparation: Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable

organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the

lipids are completely dissolved to form a clear solution.[8]

Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced

pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The

temperature should be maintained above the Tm of the lipid with the highest transition

temperature (for DSPG, >55°C).

Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours (or overnight)

to remove any residual organic solvent. This step is critical for formulation stability and

safety.[8]

Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline,

PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be pre-

heated to a temperature above the lipid Tm (>55°C). Agitate the flask by vortexing or swirling

to suspend the lipids, forming multilamellar vesicles (MLVs).[8]

Extrusion (Sizing): To produce unilamellar vesicles with a uniform size distribution, the MLV

suspension is repeatedly passed through polycarbonate membranes with a defined pore size

(e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be

performed above the lipid Tm. Typically, 11-21 passes are sufficient to achieve a narrow size

distribution.

Purification: Remove any unencapsulated drug or free lipids via size exclusion

chromatography or dialysis.

Sterilization: For in vivo use, sterilize the final liposome preparation by filtration through a

0.22 µm filter.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve

[label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"];

Evaporate [label="2. Form Thin Film\n(Rotary Evaporation)", fillcolor="#FFFFFF",

fontcolor="#202124"]; Dry [label="3. Dry Film\n(High Vacuum)", fillcolor="#FFFFFF",

fontcolor="#202124"]; Hydrate [label="4. Hydrate with\nAqueous Buffer (>Tm)",
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrude [label="5. Extrude Through\nMembrane

(>Tm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(e.g.,

Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="7.

Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Hydrate; Hydrate ->

Extrude [label="Forms MLVs"]; Extrude -> Purify [label="Forms LUVs"]; Purify -> Characterize;

Characterize -> End; } dot Caption: Workflow for liposome preparation via thin-film hydration.

Protocol: Liposome Characterization
Characterization is essential to ensure the formulation meets the required specifications for

size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies
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Parameter Technique Methodology Reference(s)

Particle Size & PDI
Dynamic Light

Scattering (DLS)

Dilute the liposome

suspension in the

original buffer to an

appropriate

concentration to avoid

multiple scattering

effects.[16] Measure

the time-dependent

fluctuations in

scattered light

intensity caused by

the Brownian motion

of the liposomes. The

hydrodynamic

diameter and

Polydispersity Index

(PDI) are calculated

from these

fluctuations.

[5][17][18]

Surface Charge Zeta Potential

Analysis

Dilute the sample in

an appropriate low-

ionic-strength buffer

(e.g., 10 mM NaCl).

An electric field is

applied across the

sample, causing the

charged liposomes to

move. The velocity of

this movement

(electrophoretic

mobility) is measured

via laser Doppler

velocimetry and used

to calculate the zeta

potential, which

[5][17][19]
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reflects surface

charge. A value below

-30 mV generally

indicates good

colloidal stability.

Encapsulation

Efficiency

Chromatography /

Spectroscopy

Separate the

liposomes from the

unencapsulated drug

using size exclusion

chromatography or

ultracentrifugation.[15]

Disrupt the purified

liposomes with a

suitable solvent or

detergent. Quantify

the amount of

encapsulated drug

using a suitable

analytical method

(e.g., HPLC, UV-Vis

Spectroscopy) and

compare it to the initial

amount of drug used.

[3][15]

Morphology Transmission Electron

Microscopy (TEM) /

Cryo-TEM

Apply a drop of the

liposome suspension

to a TEM grid and

visualize. For

improved structural

preservation, Cryo-

TEM is preferred,

where the sample is

flash-frozen to

observe the liposomes

in their hydrated state.

This confirms the

spherical shape and

[5]
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lamellarity of the

vesicles.

Conclusion
Distearoyl Phosphatidylglycerol is a cornerstone phospholipid for the development of

advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical

structure, characterized by saturated acyl chains and an anionic headgroup, translates directly

into desirable pharmaceutical properties: high stability, controlled drug release, and unique

biological interaction profiles. The ability of DSPG-liposomes to engage with the immune

system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic

vaccines and immunomodulatory treatments. The robust and scalable formulation protocols

available make DSPG a reliable and versatile tool for researchers and drug developers aiming

to create the next generation of nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9461706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9461706/
https://pubmed.ncbi.nlm.nih.gov/25787731/
https://pubmed.ncbi.nlm.nih.gov/25787731/
https://www.researchgate.net/publication/310515474_Thin-Film_Hydration_Followed_by_Extrusion_Method_for_Liposome_Preparation
https://pubmed.ncbi.nlm.nih.gov/30365993/
https://pubmed.ncbi.nlm.nih.gov/30365993/
https://pubmed.ncbi.nlm.nih.gov/30365993/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2954-3_4
https://experiments.springernature.com/articles/10.1007/978-1-0716-2954-3_4
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0300467
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0300467
https://www.phmethods.net/articles/effect-of-sample-concentration-on-the-characterization-of-liposomes-using-dynamic-light-scattering-technique.pdf
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an210621-light-scattering-in-lnp-liposome-research
https://www.malvernpanalytical.com/en/learn/knowledge-center/application-notes/an210621-light-scattering-in-lnp-liposome-research
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142990/
https://www.brookhaveninstruments.com/characterizing-liposomes-with-dls-and-zeta-potential-tools-for-drug-delivery/
https://www.benchchem.com/product/b054389#distearoyl-phosphatidylglycerol-chemical-structure-and-properties
https://www.benchchem.com/product/b054389#distearoyl-phosphatidylglycerol-chemical-structure-and-properties
https://www.benchchem.com/product/b054389#distearoyl-phosphatidylglycerol-chemical-structure-and-properties
https://www.benchchem.com/product/b054389#distearoyl-phosphatidylglycerol-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b054389?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

